molecular formula C4H7F3O B1295206 4,4,4-Trifluoro-1-butanol CAS No. 461-18-7

4,4,4-Trifluoro-1-butanol

Cat. No. B1295206
CAS RN: 461-18-7
M. Wt: 128.09 g/mol
InChI Key: VKRFUGHXKNNIJO-UHFFFAOYSA-N
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Patent
US08557922B2

Procedure details

55.00 g (0.408 Mol) 4,4,4-trifluorobutan-1-ol are dissolved in 550 ml tetrahydrofurane, 142 ml (0.102 Mol) triethylamine are added at room temperature. 38 ml (0.490 Mol) methanesulfonyl chloride were added dropwise under nitrogen. The mixture is stirred for 1 h at 0-5° C. The beige suspension is Hyflo-filtrated and washed with tetrahydrofurane. The filtrate is concentrated. The residue is dissolved in 1.4 l 1-methyl-2-pyrrolidone 62.70 g (0.408 Mol) of methyl 4-hydroxybenzoate and 226.00 g (1.43 Mol) of potassium carbonate are added to the lightly brown solution. The reaction suspension is allowed to react at 80° C. for 14 h. 1 l (1.0 Mol) of a 1N NaOH solution is added to the above mixture. The suspension is heated at reflux temperature for 30 min until the reaction is completed. The reaction mixture is allowed to cool at room temperature and thrown in cold water. The solution is carefully acidified with a 25% HCl solution and is stirred for 15 min. The product is filtrated off, washed with water and dried overnight at room temperature under vacuum to give 99.00 g (98%) of 4-(4,4,4-trifluorobutoxy)benzoic acid as a white solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
550 mL
Type
solvent
Reaction Step Two
Quantity
142 mL
Type
reactant
Reaction Step Three
Quantity
38 mL
Type
reactant
Reaction Step Four
Quantity
1.4 L
Type
reactant
Reaction Step Five
Quantity
226 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])[CH2:3][CH2:4][CH2:5][OH:6].C(N([CH2:14][CH3:15])CC)C.CS(Cl)(=O)=O.CN1[CH2:26][CH2:25][CH2:24][C:23]1=O.[C:28](=[O:31])([O-])[O-:29].[K+].[K+].[OH-].[Na+].Cl>O1CCCC1.OC1C=CC(C(OC)=O)=CC=1.O>[F:1][C:2]([F:8])([F:7])[CH2:3][CH2:4][CH2:5][O:6][C:15]1[CH:14]=[CH:26][C:25]([C:28]([OH:29])=[O:31])=[CH:24][CH:23]=1 |f:4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
55 g
Type
reactant
Smiles
FC(CCCO)(F)F
Name
Quantity
550 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
142 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
38 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Five
Name
Quantity
1.4 L
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
226 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OC1=CC=C(C(=O)OC)C=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 h at 0-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The beige suspension is Hyflo-filtrated
WASH
Type
WASH
Details
washed with tetrahydrofurane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
ADDITION
Type
ADDITION
Details
are added to the lightly brown solution
CUSTOM
Type
CUSTOM
Details
to react at 80° C. for 14 h
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 30 min until the reaction
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool at room temperature
STIRRING
Type
STIRRING
Details
is stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The product is filtrated off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried overnight at room temperature under vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(CCCOC1=CC=C(C(=O)O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 99 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 391.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.